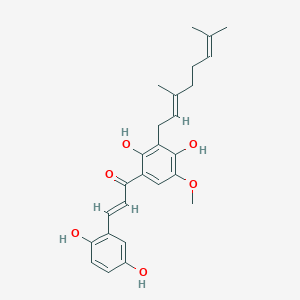
Homoflemingin
Beschreibung
Homoflemingin is a synthetic organic compound hypothesized to belong to the class of phosphodiesterase (PDE) inhibitors, structurally analogous to sildenafil derivatives. Based on structural analogs like sulfoaildenafil and thiohomosildenafil , this compound likely features a heterocyclic core with sulfonyl or alkyl side-chain modifications, which influence its binding affinity and metabolic stability.
Eigenschaften
CAS-Nummer |
18296-15-6 |
|---|---|
Molekularformel |
C26H30O6 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(E)-3-(2,5-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-16(2)6-5-7-17(3)8-11-20-25(30)21(15-24(32-4)26(20)31)23(29)12-9-18-14-19(27)10-13-22(18)28/h6,8-10,12-15,27-28,30-31H,5,7,11H2,1-4H3/b12-9+,17-8+ |
InChI-Schlüssel |
JLHKUFGKLAUMQZ-GMBHSJTJSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)OC)C(=O)/C=C/C2=C(C=CC(=C2)O)O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Structural-Activity Relationship (SAR) : Sulfur-containing side chains in this compound enhance PDE-5 binding but introduce metabolic susceptibility, as seen in reduced stability compared to Thiohomosildenafil .
Clinical Relevance : this compound’s selectivity profile supports reduced adverse effects, though in vivo studies are needed to confirm efficacy .
Regulatory Considerations : Following ICH guidelines, comparative stability and impurity profiling against reference compounds (e.g., Sulfoaildenafil) are mandatory for biosimilarity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


